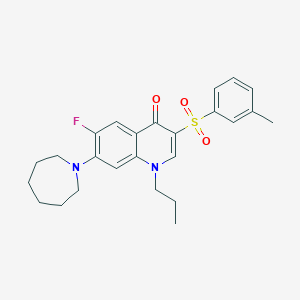
7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolone derivatives involves the introduction of various substituents at the 7-position of the quinolone core to enhance antibacterial potency. Paper describes the synthesis of novel quinolones with a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl moiety, which showed potent in vitro antibacterial activity. Similarly, paper reports the preparation of 7-(azole substituted) quinolones, indicating that the presence of fluorine atoms at the 6,8-positions and specific azole substituents at the 7-position enhances antibacterial potency. Paper extends this research by synthesizing chiral quinolones with a 7-amino-5-azaspiro[2.4]heptan-4-yl moiety, focusing on the stereochemical aspects of the substituents to optimize antibacterial activity.
Molecular Structure Analysis
The molecular structure of quinolone derivatives is critical for their antibacterial activity. The absolute configurations of the substituents, particularly at the 7-position, play a significant role in determining the potency against various bacterial strains. Paper utilized X-ray crystallographic analysis to determine the absolute configurations of the chiral centers in the molecule, which helped in understanding the structure-activity relationships of these compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as lipophilicity and pharmacokinetic profiles, are important for their biological activity and therapeutic potential. Paper mentions that the compound DU-6859a, a quinolone derivative, possesses moderate lipophilicity and favorable pharmacokinetic profiles, which are desirable traits for an antibacterial agent. These properties influence the drug's absorption, distribution, metabolism, and excretion, ultimately affecting its efficacy and safety.
Case Studies
The papers provide insights into the in vitro and in vivo antibacterial activities of the synthesized quinolone derivatives. Paper highlights the potent activity of compound 2a against a range of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. It also mentions the compound's efficacy in an experimental murine pneumonia model, indicating its potential for treating respiratory tract infections. Paper discusses the excellent antibacterial activities of compounds 20 and 25, along with their high blood levels after oral administration and low toxicity in mice. These case studies demonstrate the therapeutic potential of the synthesized quinolone derivatives in treating bacterial infections.
科学的研究の応用
Synthetic Applications and Methodologies
Quinolones, including derivatives with structures similar to "7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one," have been extensively studied for their synthetic utilities. They are pivotal in developing compounds with significant biological activities. The methodologies for synthesizing such compounds involve various chemical reactions that allow for the introduction of diverse functional groups, thereby modulating the biological activity of the resulting compounds (Silva et al., 2003). This versatility in synthesis is critical for the exploration of new therapeutic agents.
Pharmacological Properties
Quinolones and their derivatives are recognized for their broad spectrum of pharmacological properties, including antimicrobial, anticancer, and immunomodulatory activities. The compound , by virtue of its structural similarity to fluoroquinolones, may share some of these activities:
- Antimicrobial Activity: Fluoroquinolones are known for their efficacy against a wide range of Gram-positive and Gram-negative bacteria. This class of compounds operates by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair (Dalhoff & Schmitz, 2003).
- Anticancer Potential: Certain fluoroquinolones have shown promise in anticancer research. They act by poisoning type II human DNA topoisomerases, similar to some anticancer drugs like doxorubicin. Modifications at specific positions on the fluoroquinolone core can convert them from antibacterial agents to anticancer analogs (Abdel-Aal et al., 2019).
- Immunomodulatory Effects: Fluoroquinolones have been observed to modulate immune responses, potentially beneficial in treating various infections and inflammatory conditions. They can influence cytokine production and other aspects of the immune response, indicating a broader therapeutic utility beyond their antimicrobial action (Dalhoff, 2005).
特性
IUPAC Name |
7-(azepan-1-yl)-6-fluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-11-28-17-24(32(30,31)19-10-8-9-18(2)14-19)25(29)20-15-21(26)23(16-22(20)28)27-12-6-4-5-7-13-27/h8-10,14-17H,3-7,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYLNKVIPBFJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(azepan-1-yl)-6-fluoro-1-propyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-[(4-Chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)ethanol](/img/structure/B2501851.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2501855.png)
![Ethyl 4-oxo-3-phenyl-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501856.png)


![benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2501864.png)
![N-(3-chloro-4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2501867.png)

![2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate](/img/structure/B2501869.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2501870.png)
![16-Butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B2501872.png)